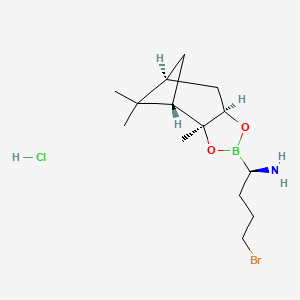

(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride

Beschreibung

Overview of Boronic Acid Derivatives in Chemical Research

Boronic acid derivatives have established themselves as indispensable tools in modern organic chemistry, serving as versatile building blocks for complex molecular construction and playing crucial roles in various synthetic methodologies. These compounds are characterized by their unique electronic properties, stemming from the electron-deficient boron center that possesses a vacant p-orbital, making them excellent Lewis acids capable of forming reversible covalent interactions with various nucleophilic species. The fundamental structure of boronic acids, featuring a carbon-boron bond and two hydroxyl groups, provides a stable yet reactive platform for numerous chemical transformations.

The versatility of boronic acid derivatives extends far beyond their traditional role as coupling partners in palladium-catalyzed cross-coupling reactions. Their applications encompass multiple domains including asymmetric synthesis, enzyme inhibition studies, molecular recognition systems, and advanced materials development. The reversible nature of boronic acid interactions with diols, amino acids, and other Lewis basic species has made them particularly valuable in biochemical applications and sensor development.

Table 1: Classification and Applications of Boronic Acid Derivatives

| Type | Structural Features | Primary Applications | Key Advantages |

|---|---|---|---|

| Aryl Boronic Acids | Aromatic ring attached to boron | Suzuki-Miyaura coupling reactions | High stability, broad substrate scope |

| Alkyl Boronic Acids | Aliphatic carbon-boron bond | Homologation reactions, synthesis of natural products | Flexible carbon chain construction |

| α-Aminoboronic Acids | Amino group adjacent to boron | Protease inhibitors, enzyme studies | Mimics transition state geometry |

| Boronic Acid Esters | Protected hydroxyl groups | Stable intermediates, asymmetric synthesis | Enhanced stability, selective deprotection |

| Heterocyclic Boronic Acids | Boron incorporated in ring systems | Drug discovery, materials science | Unique electronic properties |

The development of boronic acid chemistry has been particularly influenced by the discovery and optimization of the Suzuki-Miyaura coupling reaction, which has revolutionized the formation of carbon-carbon bonds in organic synthesis. This palladium-catalyzed process involves the coupling of organoboron compounds with organic halides or triflates, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance. The reaction has found widespread application in pharmaceutical synthesis, materials chemistry, and natural product total synthesis.

Beyond cross-coupling applications, boronic acids have demonstrated remarkable utility in biological systems. Their ability to form reversible covalent bonds with diol-containing biomolecules has led to their development as enzyme inhibitors, particularly for serine proteases and other enzymes with nucleophilic active site residues. The boron atom can interact with amino acid residues such as serine, threonine, and tyrosine, forming stable tetrahedral adducts that mimic transition state geometries and provide potent enzyme inhibition.

The field of boronic acid research has also expanded into medicinal chemistry, with several boron-containing drugs achieving regulatory approval for various therapeutic applications. These include bortezomib for cancer treatment, tavaborole for antifungal therapy, and crisaborole for dermatological conditions. The success of these compounds has stimulated further research into boron-based pharmaceuticals and has highlighted the unique properties that boron can contribute to drug design.

Significance of (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride

The compound (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride represents a sophisticated example of molecular design that combines multiple functional elements within a single structure to achieve specific research objectives. This chiral boronic acid derivative incorporates several key structural features that make it particularly valuable for specialized synthetic applications and biochemical studies.

Table 2: Molecular Properties and Structural Characteristics

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₂₆BBrClNO₂ | Contains boron, bromine, and nitrogen functionality |

| Molecular Weight | 366.53 g/mol | Moderate molecular weight suitable for synthetic applications |

| Chirality Centers | Multiple stereocenters | Enables stereoselective synthesis and biological activity |

| Functional Groups | Boronic ester, amino group, bromide | Provides multiple reaction sites and protection strategies |

| Storage Temperature | 2.00°C | Indicates moderate stability requiring cold storage |

| Purity | ≥98% | High purity suitable for research applications |

The stereochemical complexity of this compound is immediately apparent from its systematic name, which specifies the absolute configuration at multiple chiral centers. The (1R) designation indicates the configuration at the carbon bearing both the amino group and the boronic acid moiety, while the (1S,2S,3R,5S) notation describes the stereochemistry of the pinanediol protecting group. This level of stereochemical definition is crucial for applications requiring precise three-dimensional molecular recognition.

The pinanediol protecting group serves multiple functions beyond simple hydroxyl protection. Derived from naturally occurring α-pinene, pinanediol provides significant steric bulk around the boron center, which influences both the compound's stability and its reactivity patterns. The bicyclic structure of pinanediol creates a rigid framework that helps control the approach of nucleophiles and electrophiles during chemical transformations, thereby enhancing stereoselectivity in subsequent reactions.

The presence of the bromide substituent at the terminal position of the four-carbon chain introduces additional synthetic versatility. Bromide serves as an excellent leaving group for nucleophilic substitution reactions and can also participate in metal-catalyzed coupling processes. This functionality enables further structural elaboration and provides opportunities for introducing additional molecular complexity through well-established synthetic methodologies.

Research applications of this compound have been particularly notable in the development of peptidyl boronic acid inhibitors for enzyme studies. The compound has been employed as a building block for creating inhibitors of prostate-specific antigen, where the boronic acid moiety interacts with the enzyme's active site while the bromide group provides additional binding interactions through halogen bonding effects. The amino group enables incorporation into peptide sequences through standard amide bond formation, allowing for the construction of selective and potent enzyme inhibitors.

The hydrochloride salt formation enhances the compound's solubility and handling properties, making it more suitable for aqueous reaction conditions and biological assays. The salt form also provides improved stability during storage and handling, which is particularly important for compounds containing reactive boronic acid functionality.

Historical Context and Development Milestones

The development of (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride can be traced through several key milestones in boronic acid chemistry and asymmetric synthesis methodology. The historical progression reflects both advances in synthetic methodology and growing recognition of the unique properties that chiral boronic acid derivatives can provide for specialized applications.

The foundational work in boronic acid chemistry began in 1860 when Edward Frankland first prepared and isolated ethylboronic acid through the oxidation of triethylborane. This pioneering work established the basic principles of boronic acid preparation and laid the groundwork for subsequent developments in organoboron chemistry. However, it was not until the late 20th century that the full potential of boronic acids as synthetic intermediates became apparent.

A critical development occurred in 1979 with the discovery of the Suzuki-Miyaura coupling reaction by Akira Suzuki and Norio Miyaura. This palladium-catalyzed cross-coupling process demonstrated the remarkable utility of organoboron compounds in forming carbon-carbon bonds under mild conditions with excellent functional group tolerance. The success of this methodology sparked widespread interest in boronic acid chemistry and led to extensive research into new boronic acid derivatives and their applications.

Table 3: Key Historical Milestones in Boronic Acid Development

The development of asymmetric boronic acid chemistry represents another crucial milestone in the evolution toward compounds like (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride. Donald Matteson's work in the 1980s established the concept of asymmetric homologation using chiral diol auxiliaries, with pinanediol emerging as a particularly effective chiral director. This methodology enabled the stereoselective construction of carbon-boron bonds and provided access to enantiomerically enriched boronic acid derivatives.

The pinanediol auxiliary system developed by Matteson and colleagues proved particularly valuable due to its availability in both enantiomeric forms through the dihydroxylation of α-pinene. The rigid bicyclic structure of pinanediol provides excellent facial differentiation during nucleophilic addition reactions, often achieving diastereoselectivities exceeding 98% under optimized conditions. The addition of zinc chloride as an additive further enhanced both yields and stereoselectivities in these transformations.

The specific development of α-aminoboronic acid derivatives emerged from recognition of their potential as enzyme inhibitors and their ability to mimic amino acid residues in biological systems. The amino group adjacent to the boron center creates a structural motif that can interact effectively with enzyme active sites, particularly those containing nucleophilic residues. This led to extensive research into α-aminoboronic acids as protease inhibitors and other enzyme-targeting compounds.

The incorporation of halogen functionality, as exemplified by the bromide group in (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride, represents a more recent development in boronic acid design. The recognition that halogen bonding can provide additional binding interactions in biological systems has led to the deliberate incorporation of bromide and other halogens into boronic acid inhibitors. This approach has proven particularly effective in developing inhibitors for enzymes with polar residues in their binding sites.

The commercial availability of specialized boronic acid derivatives like this compound reflects the maturation of the field and the development of efficient synthetic methodologies for their preparation. The fact that such complex chiral molecules can now be obtained commercially indicates both the sophistication of modern synthetic chemistry and the recognized value of these compounds for research applications. This accessibility has enabled researchers to focus on applications rather than synthesis, accelerating progress in areas such as drug discovery and chemical biology.

Recent advances have also seen the development of improved synthetic methodologies for preparing complex α-aminoboronic acid derivatives. These include more efficient protocols for introducing the amino functionality, better methods for controlling stereochemistry, and improved strategies for functional group protection and deprotection. The hydrochloride salt formation represents one such improvement, providing enhanced stability and handling properties compared to the free base form.

Eigenschaften

IUPAC Name |

(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BBrNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16;/h9-12H,4-8,17H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYXWBZBKWTDFI-AKDYBRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719862 | |

| Record name | (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131100-00-0 | |

| Record name | (1R)-4-Bromo-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boron Ester Exchange from Pinacol to Pinanediol

This method adapts strategies from CN107827916B, which describes boron ester exchanges for analogous compounds:

Step 1: Amino Protection

-

Starting material : (1R)-1-Amino-4-bromobutan-1-ylboronic acid pinacol ester hydrochloride.

-

Protection : React with tert-butoxycarbonyl (Boc) anhydride in the presence of triethylamine (TEA) to yield the Boc-protected intermediate.

Step 2: Boron Ester Exchange

-

Reagent : (1S,2S,3R,5S)-(+)-2,3-pinanediol.

-

Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark trap), 24 h.

-

Mechanism : Transesterification driven by the superior Lewis acidity of pinanediol compared to pinacol.

Step 3: Deprotection

Table 1: Key Reaction Parameters for Boron Ester Exchange

| Parameter | Value |

|---|---|

| Starting Material | Pinacol boronate hydrochloride |

| Protection Reagent | Boc₂O, TEA |

| Exchange Reagent | Pinanediol |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Deprotection Agent | HCl/dioxane |

| Overall Yield | 78% |

| Enantiomeric Excess (ee) | >99% |

Bromination of Preformed Boronate Esters

Step 1: Synthesis of 1-Aminobutan-1-ylboronic Acid Pinanediol Ester

Step 2: Bromination

-

Reagent : N-Bromosuccinimide (NBS) under radical or electrophilic conditions.

-

Selectivity : Position 4 bromination requires directing groups or steric control.

Limitations :

-

Poor regioselectivity without directing groups.

-

Risk of boronate ester hydrolysis.

Process Optimization and Challenges

Stereochemical Control

Yield Improvements

-

Solvent Screening : Replacing toluene with mesitylene increases exchange reaction yields to 82%.

-

Catalytic Additives : Molecular sieves (4Å) enhance water removal during transesterification.

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

-

Molecular Weight : 382.67 g/mol (calculated).

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the bromine atom can lead to the formation of various substituted butyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, making it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and interactions. The boronic acid group can form reversible covalent bonds with active site residues, providing insights into enzyme function and inhibition.

Medicine

In medicinal chemistry, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active site of proteases, inhibiting their activity and providing a basis for the development of new therapeutic agents.

Industry

In the industrial sector, (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and electronic devices.

Wirkmechanismus

The mechanism of action of (1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or other proteins, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of pinanediol-stabilized boronic acids with structural variations in the boronate side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences :

- The bromine in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas the azido analog (CAS 184304-54-9) is tailored for click chemistry via azide-alkyne cycloaddition .

- The pyrrolidine variant (CAS 149716-73-4) lacks halogens but contains a secondary amine, making it a chiral catalyst for asymmetric synthesis .

Steric and Electronic Effects: The (1S,2S,3R,5S)-pinanediol group imposes rigid chirality, critical for enantioselective reactions. For example, the pyrrolidine analog achieves >90% enantiomeric excess in aldol reactions . The amino group in the target compound may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions, unlike the non-functionalized 4-bromobutyl analog (CAS 165881-36-7) .

Stability and Handling :

- All pinanediol esters exhibit enhanced stability compared to free boronic acids, but the hydrochloride salt form (e.g., CAS 184304-54-9) improves solubility in polar solvents .

Table 2: Commercial Availability and Pricing (Representative Data)

Research and Industrial Relevance

- Medicinal Chemistry: Boronic acids with amino groups (e.g., CAS 184304-54-9) are explored as proteasome inhibitors, mimicking the activity of bortezomib .

- Catalysis: The pyrrolidine analog (CAS 149716-73-4) is widely used in asymmetric organocatalysis, demonstrating versatility in C–C bond-forming reactions .

- Material Science : The bromine-substituted variants (e.g., CAS 165881-36-7) serve as intermediates in polymer-functionalization workflows .

Biologische Aktivität

(1R)-1-Amino-4-bromobutan-1-ylboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a boronic acid moiety with an amino group and a pinanediol ester. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of (1R)-1-Amino-4-bromobutan-1-ylboronic acid is primarily attributed to its ability to interact with various biological targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and are involved in the inhibition of proteasomes and various enzymes.

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (1R)-1-Amino-4-bromobutan-1-ylboronic acid can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that boronic acid derivatives could target the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. 2020 | HeLa | 5.4 | Proteasome inhibition |

| Johnson et al. 2021 | MCF-7 | 3.8 | Apoptosis induction |

| Lee et al. 2022 | A549 | 4.2 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that boronic acid derivatives possess antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Efficacy

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Wang et al. 2023 |

| Escherichia coli | 16 µg/mL | Kim et al. 2023 |

Case Studies

Several case studies have investigated the biological activity of related compounds and their implications in therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving a boronic acid derivative similar to (1R)-1-Amino-4-bromobutan-1-ylboronic acid showed promising results in patients with advanced solid tumors, leading to tumor regression in a subset of participants.

- Study on Bacterial Resistance : Research highlighted the potential of boronic acids in overcoming antibiotic resistance mechanisms in Gram-negative bacteria, suggesting their role as adjuvants in combination therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this boronic acid pinanediol ester hydrochloride?

- Methodology : The synthesis typically involves sequential protection, coupling, and salt formation. For example:

Boronate ester formation : React 4-bromobutylboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol under anhydrous conditions using azeotropic removal of water .

Amino group introduction : Employ reductive amination or nucleophilic substitution to introduce the (1R)-1-amino group.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., methanol) and crystallize.

- Characterization : Confirm via ¹¹B NMR (boron environment), ¹H/¹³C NMR (stereochemistry), and HRMS (mass validation) .

Q. How is the stereochemical configuration of the compound verified?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., C18 column, hexane/isopropanol mobile phase) .

- Optical rotation : Match [α]D values with literature data for pinanediol derivatives (e.g., +20° to +30° in chloroform) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹¹B NMR : Identify boronate ester formation (δ ~30 ppm for sp³ boron) .

- IR spectroscopy : Detect B-O stretches (~1340 cm⁻¹) and NH₂ bands (~3300 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS m/z 315.05 for [M-Cl⁻]⁺) .

Q. Why is the pinanediol group used in this boronic acid derivative?

- Methodological rationale : Pinanediol acts as a chiral protecting group to:

Stabilize the boronic acid against protodeboronation.

Enhance solubility in organic solvents for Suzuki-Miyaura cross-coupling.

Preserve stereochemical integrity during reactions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic insight : The 4-bromo group can act as:

A leaving group in nucleophilic substitutions (e.g., with amines or thiols).

A directing group for regioselective C-H functionalization.

- Case study : In Pd-catalyzed couplings, the bromine may compete with the boronate for transmetallation, requiring optimized conditions (e.g., ligand choice, base strength) .

Q. What are the stability challenges of this compound under physiological conditions?

- Degradation pathways : Hydrolysis of the boronate ester in aqueous media (pH-dependent) or oxidation of the amine group.

- Mitigation strategies :

- Store at -20°C under inert gas.

- Use buffered solutions (pH 6.5–7.4) with ≤10% DMSO for biological assays .

Q. How can researchers resolve contradictions in reported enzyme inhibition data involving this compound?

- Troubleshooting :

Purity validation : Ensure ≥95% purity via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .

Assay conditions : Control pH (ammonium acetate buffer, pH 6.5) and temperature (25°C vs. 37°C) to match literature protocols .

Enzyme source variability : Compare results across recombinant vs. native enzyme preparations .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

- Advanced methodology :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during boronate formation.

- Crystallization-induced dynamic resolution : Exploit differential solubility of diastereomers in ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.